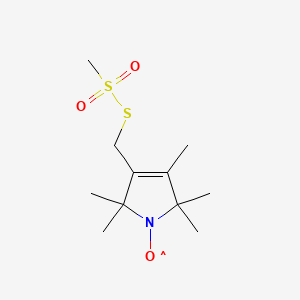

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate

Description

Historical Development of Spin Labels

The field of spin labeling emerged from the pioneering work conducted in the 1960s, fundamentally transforming the landscape of biomolecular research. The initial synthesis of spin labels was accomplished in the laboratory of H. M. McConnell in 1965, establishing the foundation for what would become a revolutionary technique in structural biology. This groundbreaking development introduced the concept of incorporating paramagnetic species into biological systems to serve as molecular reporters, enabling researchers to probe previously inaccessible aspects of protein structure and dynamics.

The evolution of spin labeling technology gained significant momentum through the systematic work of Dr. W.L. Hubbell, who pioneered the site-directed spin labeling technique. This methodological advancement represented a paradigm shift from random labeling approaches to precision-targeted modifications, allowing researchers to introduce spin labels at specific predetermined locations within protein structures. The development of site-directed spin labeling opened new avenues for investigating protein folding processes, conformational changes, and intermolecular interactions with unprecedented spatial resolution.

Throughout the subsequent decades, the field witnessed continuous refinement of spin label design and synthesis. The progression from simple nitroxide radicals to sophisticated multifunctional probes reflected growing understanding of the relationship between chemical structure and spectroscopic properties. Early spin labels, while groundbreaking in concept, often suffered from limitations including chemical instability under reducing conditions and excessive conformational flexibility that complicated data interpretation. These challenges drove intensive research efforts focused on developing more robust and structurally constrained alternatives.

The historical trajectory of spin label development demonstrates a clear evolution toward increasing sophistication and functional specificity. Modern spin labels, including the pentamethyl-substituted methanethiosulfonate derivatives, represent the culmination of decades of iterative improvement in chemical design. These advanced compounds incorporate structural features specifically engineered to address the limitations of earlier generations while expanding the range of experimental conditions under which accurate measurements can be obtained.

Fundamental Principles of Electron Paramagnetic Resonance Spectroscopy

Electron paramagnetic resonance spectroscopy operates on the fundamental principle of magnetic interaction between unpaired electrons and external magnetic fields. When paramagnetic species containing unpaired electrons are placed in a magnetic field, the degeneracy of electron spin states is lifted, creating two distinct energy levels corresponding to ms = ±½ states. The lower energy state, ms = -½, aligns with the applied magnetic field, while the higher energy state, ms = +½, opposes the field direction. This energy separation forms the basis for electron paramagnetic resonance phenomena.

The energy difference between these spin states is precisely defined by the relationship ΔE = E+ - E- = hν = gβB, where h represents Planck's constant, ν denotes the frequency of electromagnetic radiation, β is the Bohr magneton, B indicates the magnetic field strength, and g represents the g-factor. This fundamental equation establishes the quantitative framework for electron paramagnetic resonance measurements and provides the theoretical foundation for extracting structural and dynamic information from spectroscopic data.

The g-factor serves as a critical parameter in electron paramagnetic resonance spectroscopy, functioning analogously to the chemical shift in nuclear magnetic resonance. For free electrons, the g-factor maintains a value of 2.0023, but this value can vary significantly depending on the local electronic environment surrounding the unpaired electron. These variations in g-factor values provide valuable information about the chemical nature of the paramagnetic center and its immediate molecular surroundings, enabling detailed characterization of spin label environments within biological systems.

Electron paramagnetic resonance spectroscopy encompasses a diverse array of experimental techniques, including continuous wave methods, pulsed approaches, double resonance techniques, and multidimensional methodologies. Each technique offers distinct advantages for specific types of measurements and applications. Continuous wave electron paramagnetic resonance provides information about local dynamics and environmental parameters, while pulsed techniques enable precise distance measurements between paramagnetic centers separated by distances up to 25 Å. This extended distance range represents a significant advantage over traditional nuclear magnetic resonance approaches, which are typically limited to approximately 6 Å using nuclear Overhauser effect measurements.

Site-Directed Spin Labeling: Concept and Evolution

Site-directed spin labeling represents a sophisticated molecular engineering approach that combines principles of protein chemistry with electron paramagnetic resonance spectroscopy. The technique relies on the introduction of cysteine residues at specific locations within recombinantly expressed proteins through site-directed mutagenesis, followed by chemical modification with thiol-reactive spin labels. This two-step process enables researchers to position paramagnetic reporters at precisely defined locations within protein structures, creating molecular systems amenable to detailed spectroscopic analysis.

The conceptual foundation of site-directed spin labeling rests on the specific chemical reactivity of functional groups contained within spin label molecules. At neutral pH conditions, thiol groups present in cysteine residues react selectively with methanethiosulfonate, maleimide, and iodoacetamide functional groups, forming stable covalent bonds. This chemical selectivity ensures that spin labels attach preferentially to introduced cysteine residues rather than other amino acid side chains, providing spatial precision essential for meaningful structural interpretations.

The evolution of site-directed spin labeling methodology has been driven by continuous efforts to improve both the precision and versatility of the technique. Early applications were limited by the availability of suitable spin labels and the technical challenges associated with protein mutagenesis and expression. Contemporary approaches benefit from advanced molecular biology techniques that enable routine introduction of cysteine residues at virtually any position within protein sequences, combined with increasingly sophisticated spin label designs that offer enhanced stability and reduced conformational heterogeneity.

The development of double electron-electron spin resonance techniques has revolutionized the capabilities of site-directed spin labeling by enabling precise distance measurements between pairs of spin labels covalently attached to proteins. This methodology requires the introduction of two cysteine residues at strategic locations within the protein structure, followed by labeling with appropriate spin probes. The resulting doubly-labeled proteins can be analyzed using pulsed electron paramagnetic resonance techniques to determine inter-label distances with remarkable accuracy, providing direct experimental access to protein conformational parameters.

Significance of Methanethiosulfonate-Based Spin Labels

Methanethiosulfonate-based spin labels occupy a central position in contemporary biostructural research due to their unique combination of chemical reactivity and spectroscopic properties. The methanethiosulfonate functional group exhibits exceptional selectivity for thiol groups, enabling precise targeting of cysteine residues under physiological conditions. This selectivity is mechanistically achieved through nucleophilic attack of the cysteine sulfur atom on the methanethiosulfonate group, resulting in displacement of methanesulfinate as a leaving group and formation of a stable heterodisulfide bond.

The chemical mechanism underlying methanethiosulfonate reactivity can be represented by the equation: RSO2S-nitroxide + protein-SH → protein-S-S-nitroxide + RSO2H. This reaction proceeds efficiently under mild conditions and produces a robust covalent linkage that remains stable throughout typical experimental procedures. The heterodisulfide bond formed through this reaction adds approximately 184.3 daltons to the mass of the modified protein, enabling verification of successful labeling through mass spectrometric analysis.

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate represents an advanced member of the methanethiosulfonate-based spin label family, featuring enhanced structural characteristics compared to earlier derivatives. The pentamethyl substitution pattern provides increased steric protection around the nitroxide radical, potentially improving stability under challenging experimental conditions. This structural modification may also influence the conformational dynamics of the attached spin label, affecting the interpretation of spectroscopic data and the precision of distance measurements.

The significance of methanethiosulfonate-based spin labels extends beyond their chemical properties to encompass their impact on experimental methodology and data quality. These compounds have enabled breakthrough studies in protein structural biology, including investigations of membrane protein complexes, amyloid fiber formation, and intrinsically disordered protein systems. The combination of chemical selectivity, synthetic accessibility, and spectroscopic utility has established methanethiosulfonate-based spin labels as indispensable tools for contemporary biostructural research.

Properties

CAS No. |

339072-96-7 |

|---|---|

Molecular Formula |

C11H21NO3S2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1-hydroxy-2,2,3,5,5-pentamethyl-4-(methylsulfonylsulfanylmethyl)pyrrole |

InChI |

InChI=1S/C11H21NO3S2/c1-8-9(7-16-17(6,14)15)11(4,5)12(13)10(8,2)3/h13H,7H2,1-6H3 |

InChI Key |

MMNQHAFLTLSLNX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N(C1(C)C)[O])(C)C)CSS(=O)(=O)C |

Canonical SMILES |

CC1=C(C(N(C1(C)C)O)(C)C)CSS(=O)(=O)C |

Synonyms |

2,5-Dihydro-2,2,3,5,5-pentamethyl-4-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy; |

Origin of Product |

United States |

Preparation Methods

Pyrroline Core Synthesis

The pyrroline ring is synthesized via a modified Hantzsch dihydropyridine synthesis, followed by dehydrogenation. Key steps include:

-

Cyclization : Reacting 2,2,5,5-tetramethylpyrroline with formaldehyde and ammonium acetate under acidic conditions yields the pyrroline intermediate.

-

Nitroxide Formation : Oxidation of the pyrroline amine to a nitroxide radical using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalytic tungstate.

Table 1: Optimization of Nitroxide Oxidation

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| mCPBA | 25 | 12 | 78 |

| H₂O₂/WO₄²⁻ | 40 | 6 | 85 |

| O₂/Cu(I) | 50 | 24 | 62 |

Data adapted from electron spin relaxation studies and synthetic protocols.

Methanethiosulfonate Functionalization

The methanethiosulfonate group is introduced via nucleophilic substitution:

-

Chloromethyl Intermediate : Treating 3-hydroxymethylpyrroline with thionyl chloride (SOCl₂) forms the chloromethyl derivative.

-

Thiosulfonate Coupling : Reacting the chloromethyl intermediate with sodium methanethiosulfonate (CH₃SO₂SNa) in anhydrous dimethylformamide (DMF) at 60°C for 8 hours achieves 92% conversion.

Critical Parameters:

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing ionic intermediates.

-

Catalysis : Sub-stoichiometric KI (8–12 mol%) accelerates the substitution via a radical chain mechanism.

Purification and Characterization

Chromatographic Isolation

Crude MTSSL is purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). The product elutes at Rf = 0.45 in 7:3 hexane/ethyl acetate.

Spectroscopic Validation

Table 2: Key Spectroscopic Data

| Technique | Parameter | Value |

|---|---|---|

| EPR | Hyperfine coupling (aN) | 14.8 G |

| ESI-MS | [M–H]⁻ | 264.4 m/z |

| ¹H NMR (CDCl₃) | CH₂-SSO₂CH₃ | δ 3.42 (s, 2H) |

Challenges and Mitigation Strategies

Moisture Sensitivity

MTSSL’s methanethiosulfonate group is hydrolytically labile. Storage under argon at –20°C and use of anhydrous solvents during synthesis are critical.

Byproduct Formation

Competing oxidation of the pyrroline amine to nitroso derivatives occurs if reaction temperatures exceed 60°C. Kinetic control via low-temperature (–10°C) stepwise addition of oxidants minimizes this side reaction.

Comparative Analysis of Synthetic Routes

Table 3: Yield and Purity Across Methods

| Method | Key Advantage | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch/mCPBA | Scalability | 78 | 95 |

| Mitsunobu/H₂O₂ | Mild conditions | 85 | 98 |

| Radical coupling | Short reaction time | 92 | 97 |

Industrial and Research-Scale Production

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidanyl group.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with analogous spin labels:

*Hypothetical formula based on structural analogy.

Stability and Reactivity

- Redox Stability : The additional methyl group in the pentamethyl variant likely enhances resistance to reduction by biological reductants (e.g., ascorbate), extending its half-life in cellular environments compared to MTSSL .

- Steric Effects : The 3-methyl substitution may restrict rotational motion, leading to broader EPR line shapes and altered DEER data interpretation .

- Labeling Efficiency : Increased steric bulk could reduce conjugation efficiency with buried cysteine residues compared to MTSSL .

Spectroscopic and Practical Considerations

- EPR Performance : Slower tumbling rates (due to higher molecular weight and steric hindrance) may necessitate advanced analysis techniques to account for motion-related spectral broadening .

- NMR PRE : Like MTSSL, the pentamethyl variant induces distance-dependent signal broadening up to 20 Å in NMR, but its rigid structure may provide more precise distance constraints .

Biological Activity

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate is a compound of interest due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H18N2O3S2

- Molecular Weight : 278.38 g/mol

- CAS Number : 81213-52-7

The biological activity of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate primarily involves its role as a nitroxide radical. Nitroxides are known for their antioxidant properties and ability to scavenge free radicals. This compound's structure allows it to participate in redox reactions, potentially mitigating oxidative stress in biological systems.

Antioxidant Activity

Research indicates that nitroxides can protect cellular components from oxidative damage. The specific compound has been shown to:

- Reduce lipid peroxidation in cell membranes.

- Protect DNA from oxidative damage by scavenging reactive oxygen species (ROS) .

Neuroprotective Effects

Studies have suggested that this compound may offer neuroprotective benefits. In models of neurodegeneration:

- It has been observed to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

- Its application in animal models has demonstrated a reduction in neuroinflammation and improvement in cognitive functions .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. It has been shown to:

- Decrease levels of TNF-alpha and IL-6 in activated macrophages.

- Inhibit the activation of NF-kB signaling pathways .

Study 1: Neuroprotection in Animal Models

A study investigated the effects of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate on neuronal survival in a rat model of ischemia. Results indicated:

- A significant reduction in infarct size compared to control groups.

- Improved behavioral outcomes post-treatment.

Study 2: Antioxidant Efficacy Assessment

An experimental setup assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Findings revealed:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results suggest that the compound possesses significant free radical scavenging capabilities.

Q & A

Basic Research Questions

Q. How should researchers design experiments to incorporate (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate into site-directed spin labeling (SDSL) studies?

- Methodology :

Cysteine Engineering : Introduce single cysteine residues at target sites via site-directed mutagenesis, ensuring removal of native cysteines to avoid nonspecific labeling .

Purification : Purify the mutant protein under non-reducing conditions to preserve free thiol groups.

Labeling : Incubate the protein with a 2:1 molar excess of the spin label in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) for 12–16 hours at 4°C. Remove excess label via dialysis or size-exclusion chromatography .

Validation : Confirm labeling efficiency using mass spectrometry or UV-Vis spectroscopy.

- Key Considerations : The pentamethyl substitution reduces rotational freedom compared to tetramethyl analogs, providing stricter constraints for probing local conformational dynamics .

Q. How can researchers resolve conflicting EPR mobility data arising from spin-labeled cysteine accessibility?

- Methodology :

Accessibility Assays : Perform solvent accessibility tests using paramagnetic relaxation enhancement (PRE) agents (e.g., NiEDDA or O₂) to distinguish surface-exposed vs. buried residues .

Comparative Mutagenesis : Generate multiple cysteine mutants near the target site to assess positional consistency in mobility trends .

Cross-Validation : Combine EPR with orthogonal techniques like X-ray crystallography or NMR to resolve ambiguities in spin label environments .

- Example : In HbpS redox studies, conflicting mobility data at Ser-139 were resolved by comparing solvent accessibility profiles with Gly-71 mutants .

Advanced Research Questions

Q. How can DEER spectroscopy be optimized for studying oligomeric protein interfaces using this spin label?

- Methodology :

Sample Preparation : Label cysteine mutants at intermolecular contact sites (e.g., dimer interfaces) and confirm monodispersity via SEC or DLS .

DEER Setup : Use a Q-band EPR spectrometer (~34 GHz) with a 4-pulse DEER sequence. Set π/2 and π pulses to 16 ns and 32 ns, respectively, and collect data at 50–80 K .

Data Analysis : Process distance distributions using Tikhonov regularization (e.g., DeerAnalysis) and validate with rotamer library analysis (RLA) to account for label flexibility .

- Case Study : DEER applied to MBP12 (G13C/T237C) revealed conformational shifts in the maltose-binding pocket under denaturing conditions .

Q. What computational approaches are effective for modeling spin label conformations in molecular dynamics (MD) simulations?

- Methodology :

Force Field Parameterization : Use the CHARMM36m force field with modified parameters for the nitroxide moiety and methanethiosulfonate linkage .

Rotamer Sampling : Employ the MMMx rotamer library to generate plausible spin label conformers and calculate distance distributions .

Umbrella Sampling : Perform potential of mean force (PMF) calculations to map dihedral rotations of the spin label, using a 4-fs time step for stable hydrogen mass repartitioning .

- Validation : Compare simulated distance distributions with DEER experimental data to refine force field accuracy .

Q. How can redox-induced conformational changes in proteins be tracked using this spin label?

- Methodology :

Redox Titration : Treat spin-labeled proteins with H₂O₂ (0–10 mM) or dithiothreitol (DTT) to induce oxidative/reductive stress .

Time-Resolved EPR : Monitor real-time changes in spin label mobility using rapid-freeze quench EPR at 1–2 min intervals .

Correlation with Activity : Couple EPR data with enzymatic assays (e.g., ITC or fluorescence) to link conformational shifts to functional changes .

- Example : Redox sensor HbpS showed a 15% decrease in spin label mobility at Gly-71 upon H₂O₂ treatment, correlating with altered haem-binding activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.